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molecular formula C8H8Cl2N2O2 B3038277 2,6-Dichloro-N-methoxy-N-methylisonicotinamide CAS No. 848498-98-6

2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Cat. No. B3038277
M. Wt: 235.06 g/mol
InChI Key: SHPBNJWZTJOZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709503B2

Procedure details

HATU (1.97 g, 5.20 mmol), HOAT (707 mg, 5.20 mmol) and DIEA (1.77 ml, 10.5 mmol) were added to 2,6-dichloroisonicotinic acid (1 g, 5.20 mmol) in anhydrous DMF (5 ml). The mixture was stirred for 5 minutes, then N-methyl methoxylamine hydrochloride (507 mg, 5.20 mmol) was added in one portion followed by DIEA (800 μl, 5.2 mmol). The reaction was stirred for 30 minutes, then the crude product was partitioned between EtOAc (50 ml) and water (50 ml) and the organic level washed with water (3×50 ml). The organic phase was dried over sodium sulphate and concentrated in vacuo. The crude product was purified by flash chromatography eluting with EtOAc:n-hexanes (2:3) to afford the title compound (1.12 g).
Name
Quantity
1.97 g
Type
reactant
Reaction Step One
Name
Quantity
707 mg
Type
reactant
Reaction Step One
Name
Quantity
1.77 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
N-methyl methoxylamine hydrochloride
Quantity
507 mg
Type
reactant
Reaction Step Two
Name
Quantity
800 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN([C:4]([O:8][N:9]1N=NC2C=CC=N[C:10]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C1C=NC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C.[Cl:44][C:45]1[CH:46]=[C:47]([CH:51]=[C:52]([Cl:54])[N:53]=1)[C:48](O)=[O:49].Cl.CNOC>CN(C=O)C>[Cl:44][C:45]1[CH:46]=[C:47]([CH:51]=[C:52]([Cl:54])[N:53]=1)[C:48]([N:9]([O:8][CH3:4])[CH3:10])=[O:49] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
1.97 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
707 mg
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
1.77 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(N1)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
N-methyl methoxylamine hydrochloride
Quantity
507 mg
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Quantity
800 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the crude product was partitioned between EtOAc (50 ml) and water (50 ml)
WASH
Type
WASH
Details
the organic level washed with water (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography
WASH
Type
WASH
Details
eluting with EtOAc:n-hexanes (2:3)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C=C(C(=O)N(C)OC)C=C(N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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